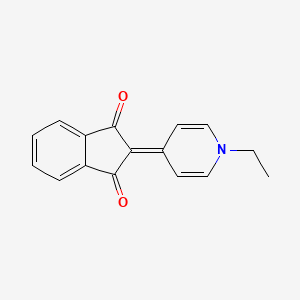

1,3-Indandione, 2-(1-ethyl-4(1H)-pyridinylidene)-

Description

The exact mass of the compound 2-(1-ethyl-4(1H)-pyridinylidene)-1H-indene-1,3(2H)-dione is 251.094628657 g/mol and the complexity rating of the compound is 471. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,3-Indandione, 2-(1-ethyl-4(1H)-pyridinylidene)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Indandione, 2-(1-ethyl-4(1H)-pyridinylidene)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(1-ethylpyridin-4-ylidene)indene-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-2-17-9-7-11(8-10-17)14-15(18)12-5-3-4-6-13(12)16(14)19/h3-10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHNFURAQPBTAFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=C2C(=O)C3=CC=CC=C3C2=O)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50198082 | |

| Record name | 1,3-Indandione, 2-(1-ethyl-4(1H)-pyridinylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49803-30-7 | |

| Record name | 1,3-Indandione, 2-(1-ethyl-4(1H)-pyridinylidene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049803307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Indandione, 2-(1-ethyl-4(1H)-pyridinylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Indandione and Pyridinium Ylide Chemistry

To appreciate the characteristics of 2-(1-ethyl-4(1H)-pyridinylidene)-1,3-indandione, it is essential to understand its constituent chemical moieties.

The 1,3-indandione (B147059) scaffold is a well-established building block in organic synthesis. nih.gov Structurally, it is a β-diketone fused to a benzene (B151609) ring. The methylene (B1212753) group at the 2-position is flanked by two carbonyl groups, rendering its protons acidic and the carbon atom nucleophilic. This reactivity is central to its utility, allowing it to participate in a variety of carbon-carbon bond-forming reactions, most notably the Knoevenagel condensation. nih.govbgsu.eduijpsr.com Derivatives of 1,3-indandione are known for their diverse applications, including in the development of pharmaceuticals and specialized dyes. nih.govijpsr.com The indandione portion of the molecule acts as a potent electron-accepting group, a key feature in the design of chromophores. bgsu.eduacs.org

Pyridinium (B92312) ylides are a class of zwitterionic compounds where a positively charged nitrogen atom in a pyridine (B92270) ring is covalently bonded to an adjacent, negatively charged carbon atom (a carbanion). mdpi.com This inherent charge separation makes them highly polar molecules. mdpi.com They are valuable intermediates in the synthesis of various nitrogen-containing heterocyclic compounds, often acting as 1,3-dipoles in cycloaddition reactions. nih.gov The stability of pyridinium ylides is significantly influenced by the substituents on the carbanion; electron-withdrawing groups can delocalize the negative charge, making the ylide more stable. mdpi.comnih.gov

The title compound, 2-(1-ethyl-4(1H)-pyridinylidene)-1,3-indandione, represents a sophisticated molecular design that merges these two domains. It can be viewed as a stable pyridinium ylide where the carbanion is stabilized by the two adjacent carbonyl groups of the indandione ring. The synthesis of such compounds is typically achieved through a condensation reaction, leveraging the acidic nature of the C-2 proton of the 1,3-indandione. bgsu.eduijpsr.com

Significance As a Model Chromophore and Zwitterionic System

The fusion of an electron-donating pyridinylidene unit with an electron-accepting indandione unit within the same molecule gives rise to a classic "push-pull" electronic structure. bgsu.eduacs.org This architecture is fundamental to its role as both a zwitterionic system and a model chromophore.

As a zwitterionic system , the molecule possesses a permanent and significant ground-state dipole moment due to the formal positive charge on the pyridinium (B92312) nitrogen and the delocalized negative charge across the indandione's enolate system. mdpi.comnih.gov This charge-separated nature governs its interactions with surrounding media and is the primary origin of its interesting photophysical behaviors.

Its significance as a model chromophore stems directly from this push-pull arrangement, which facilitates an intramolecular charge-transfer (ICT) upon absorption of light. acs.orgmdpi.com This ICT corresponds to a strong absorption band in the visible region of the electromagnetic spectrum, making the compound colored. A key characteristic of this ICT band is its remarkable sensitivity to the polarity of its environment, a phenomenon known as solvatochromism. nih.gov

In nonpolar solvents, the ground state of the molecule is less stabilized than the excited state, resulting in absorption at lower energy (longer wavelengths). Conversely, in polar solvents, the highly polar ground state is significantly stabilized by dipole-dipole interactions with solvent molecules. This stabilization is greater for the ground state than for the excited state, leading to an increase in the energy gap between them. Consequently, the absorption maximum shifts to a shorter wavelength (a hypsochromic or blue shift) as solvent polarity increases. This is a hallmark of negative solvatochromism. chimia.ch

The table below illustrates the typical solvatochromic behavior of such pyridinium ylide-based dyes, showing the shift in the maximum absorption wavelength (λmax) with changing solvent polarity.

| Solvent | Polarity (ET(30) kcal/mol) | Typical λmax (nm) |

|---|---|---|

| Toluene (B28343) | 33.9 | ~580 |

| Chloroform | 39.1 | ~560 |

| Acetone | 42.2 | ~530 |

| Ethanol | 51.9 | ~480 |

| Methanol | 55.4 | ~470 |

| Water | 63.1 | ~450 |

Note: The λmax values are representative for this class of compounds and illustrate the general trend of negative solvatochromism.

Overview of Academic Research Trajectories for the Compound

Academic research involving 2-(1-ethyl-4(1H)-pyridinylidene)-1,3-indandione and its analogs has progressed along several key trajectories, driven by its unique structural and electronic properties.

Synthesis and Structural Modification: A primary area of research has been the development of efficient synthetic routes to this and related molecules. nih.gov Investigations often focus on optimizing condensation reactions and exploring a variety of N-substituents on the pyridine (B92270) ring and modifications to the indandione core to fine-tune the compound's properties. nih.gov

Photophysical Studies: A significant body of research is dedicated to characterizing the photophysical properties of these compounds. nih.govmdpi.com This includes detailed studies of their solvatochromism, using them as probes to understand solvent polarity and solute-solvent interactions. The large shifts in absorption and emission spectra make them excellent candidates for sensing applications. nih.gov

Non-linear Optics (NLO): Molecules with strong intramolecular charge-transfer characteristics and large dipole moments are prime candidates for NLO materials. Research has explored the potential of indandione-based push-pull chromophores in applications such as optical signal processing and data storage. nih.gov

Development of Chemsensors: The sensitivity of the ICT band to the local environment has been exploited in the design of chromogenic sensors. bgsu.eduacs.org By attaching a receptor unit to the chromophore, the binding of an analyte (like an ion or small molecule) can perturb the electronic structure, leading to a visible color change. acs.orgnih.gov

Heterocyclic Synthesis: Leveraging the inherent reactivity of the pyridinium (B92312) ylide moiety, another research avenue involves using these compounds as synthons for constructing more complex heterocyclic systems through cycloaddition or other annulation reactions. nih.govnih.govmdpi.com

Synthetic Pathways to 2-(1-ethyl-4(1H)-pyridinylidene)-1,3-Indandione: A Methodological Review

The synthesis of 2-(1-ethyl-4(1H)-pyridinylidene)-1,3-indandione and its analogs is a process rooted in established organic chemistry reactions, primarily focusing on the formation of a crucial carbon-carbon double bond and the subsequent modification of the pyridine moiety. Methodologies for creating this class of compounds leverage condensation reactions, strategic introduction of substituents, and adherence to modern sustainable chemistry principles.

Computational Chemistry and Theoretical Investigations of 2 1 Ethyl 4 1h Pyridinylidene 1,3 Indandione

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental in elucidating the electronic structure, molecular orbitals, and spectroscopic properties of novel organic compounds. For a molecule like 2-(1-ethyl-4(1H)-pyridinylidene)-1,3-indandione, which possesses a significant intramolecular charge transfer character, these methods are invaluable.

Density Functional Theory (DFT) is a workhorse in computational chemistry for determining the ground-state electronic properties of molecules. For 2-(1-ethyl-4(1H)-pyridinylidene)-1,3-indandione, DFT calculations, typically employing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d)), would be used to optimize the molecular geometry and compute key electronic parameters. nih.gov

These calculations would reveal the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. The HOMO is expected to be localized on the electron-donating 1-ethyl-4(1H)-pyridinylidene moiety, while the LUMO would be centered on the electron-accepting 1,3-indandione (B147059) fragment. The energy of this gap is crucial as it provides a preliminary indication of the molecule's electronic transition energies and reactivity.

Time-Dependent DFT (TD-DFT) is an extension of DFT used to investigate excited-state properties, making it ideal for predicting the UV-Vis absorption spectra of chromophores. ijcce.ac.irresearchgate.net For the target molecule, TD-DFT calculations would be performed on the DFT-optimized geometry to compute the vertical excitation energies and oscillator strengths of the lowest-lying singlet electronic transitions. nih.gov The major electronic transition would correspond to a HOMO-LUMO excitation, characteristic of a strong intramolecular charge-transfer (ICT) band. nih.gov The choice of functional, such as CAM-B3LYP, is often critical for accurately describing charge-transfer states. ijcce.ac.irresearchgate.net

Table 1: Predicted Electronic Properties of 2-(1-ethyl-4(1H)-pyridinylidene)-1,3-Indandione based on DFT Calculations of Analogous Compounds

| Property | Predicted Value/Description |

| HOMO Energy | Expected to be relatively high, indicating good electron-donating ability of the pyridinylidene fragment. |

| LUMO Energy | Expected to be relatively low, indicating good electron-accepting ability of the indandione fragment. |

| HOMO-LUMO Gap | A small energy gap is anticipated, corresponding to absorption in the visible region of the electromagnetic spectrum. |

| Ground-State Dipole Moment | A significant dipole moment is expected due to the charge separation between the donor and acceptor moieties. |

| Molecular Electrostatic Potential (MEP) | The MEP surface would likely show negative potential around the carbonyl oxygen atoms of the indandione part and positive potential around the pyridinium (B92312) ring. |

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a pathway for high-accuracy electronic structure calculations from first principles, without empirical parameterization. The Hartree-Fock method serves as a fundamental starting point, though it does not account for electron correlation. wikipedia.org For a system like 2-(1-ethyl-4(1H)-pyridinylidene)-1,3-indandione, an HF calculation would provide a qualitative picture of the molecular orbitals and electronic structure.

To incorporate the effects of electron correlation, which are crucial for accurate energy predictions, post-Hartree-Fock methods like MP2 are employed. acs.org These methods, while computationally more demanding than DFT, can offer a more refined description of the molecule's properties. For push-pull chromophores, MP2 calculations can be particularly useful for benchmarking the results obtained from various DFT functionals.

Molecular Dynamics Simulations for Conformational Landscape Analysis

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and dynamic behavior of molecules over time. nih.gov For a flexible molecule like 2-(1-ethyl-4(1H)-pyridinylidene)-1,3-indandione, which has a rotatable ethyl group and potential for out-of-plane twisting, MD simulations can provide insights into the accessible conformations and their relative energies. rsc.org

By simulating the molecule's motion in a given environment (e.g., in a solvent box), one can identify the most stable conformers and the energy barriers for interconversion between them. This information is crucial for understanding how the molecule's shape influences its properties and interactions. For zwitterionic molecules, MD simulations can also shed light on the interactions with surrounding solvent molecules and ions. nih.govuic.edu

Theoretical Prediction of Reactivity and Reaction Pathways

Computational methods can predict the reactivity of a molecule and elucidate potential reaction mechanisms. For 2-(1-ethyl-4(1H)-pyridinylidene)-1,3-indandione, the acidic protons on the methylene (B1212753) bridge of the 1,3-indandione moiety make it susceptible to deprotonation, forming an enolate. nih.gov The reactivity of this enolate towards various electrophiles could be explored computationally.

Furthermore, the pyridinylidene ylide structure suggests reactivity in 1,3-dipolar cycloaddition reactions. researchgate.netresearchgate.net Theoretical calculations can be used to model the transition states and activation energies for such reactions, providing insights into the feasibility and stereoselectivity of different reaction pathways. DFT-based reactivity descriptors, such as the Fukui functions and local softness, can be calculated to identify the most reactive sites within the molecule for both nucleophilic and electrophilic attack.

Solvation Models and Solvent Effects on Electronic Transitions

The electronic transitions of push-pull molecules like 2-(1-ethyl-4(1H)-pyridinylidene)-1,3-indandione are often highly sensitive to the solvent environment, a phenomenon known as solvatochromism. tandfonline.comscilit.comacs.org Computational solvation models are essential for predicting and understanding these effects.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. ijcce.ac.ir These models are computationally efficient and can capture the bulk electrostatic effects of the solvent on the solute's electronic structure and spectra. By performing TD-DFT calculations with a PCM, one can predict the solvatochromic shifts (changes in absorption wavelength) in different solvents. unimore.itbau.edu.lb For the target molecule, a negative solvatochromism (a blue shift in more polar solvents) might be expected, which is characteristic of some merocyanine (B1260669) dyes with a zwitterionic ground state. unimore.it

Explicit solvation models, where individual solvent molecules are included in the calculation (often in a hybrid quantum mechanics/molecular mechanics [QM/MM] approach), can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. bau.edu.lb

Table 2: Predicted Solvatochromic Behavior of 2-(1-ethyl-4(1H)-pyridinylidene)-1,3-Indandione

| Solvent | Dielectric Constant (ε) | Predicted Absorption Maximum (λmax) | Predicted Shift |

| Toluene (B28343) | 2.38 | Longer Wavelength | Reference |

| Dichloromethane | 8.93 | Intermediate Wavelength | Blue Shift |

| Acetonitrile | 37.5 | Shorter Wavelength | Significant Blue Shift |

| Water | 80.1 | Shortest Wavelength | Largest Blue Shift |

QSAR Methodologies for Structure-Property Relationships (excluding biological properties)

Quantitative Structure-Property Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to a specific physical or chemical property. vegahub.eumdpi.com While often used for biological activity, QSAR can also be applied to non-biological properties such as solubility, melting point, or photophysical characteristics.

For a series of derivatives of 2-(1-ethyl-4(1H)-pyridinylidene)-1,3-indandione, a QSAR study could be developed to predict properties like the wavelength of maximum absorption (λmax) or the first hyperpolarizability (a measure of nonlinear optical activity). The first step would be to generate a set of molecular descriptors for each compound in the series. These descriptors can be constitutional, topological, geometrical, or quantum-chemical in nature.

Using statistical methods such as multiple linear regression (MLR) or partial least squares (PLS), a mathematical equation is derived that correlates a selection of these descriptors with the property of interest. nih.govresearchgate.netresearchgate.net Such a model would allow for the prediction of properties for new, unsynthesized derivatives, guiding the design of molecules with desired characteristics.

Chemical Reactivity and Mechanistic Studies of 2 1 Ethyl 4 1h Pyridinylidene 1,3 Indandione

Electrophilic and Nucleophilic Reactions of the Indandione Core

The reactivity of the 1,3-indandione (B147059) core in this specific molecule is significantly modified by the presence of the exocyclic pyridinylidene substituent. In a typical 1,3-indandione, the methylene (B1212753) carbon at the C-2 position is acidic and readily forms a nucleophilic enolate. nih.govwikipedia.org This nucleophilic character allows it to participate in reactions such as aldol (B89426) condensations, Michael additions, and halogenations. wikipedia.orgnih.gov

However, in 2-(1-ethyl-4(1H)-pyridinylidene)-1,3-indandione, the C-2 carbon is part of an extended π-system. The two electron-withdrawing carbonyl groups of the indandione ring render the exocyclic double bond electron-deficient. This makes the β-carbon of the ylidene moiety a prime target for nucleophilic attack, functioning as a Michael acceptor. helsinki.fi This reactivity is characteristic of 2-arylidene-1,3-indandiones, which are well-known to react with a variety of nucleophiles. researchgate.netresearchgate.net

Conversely, the carbonyl carbons of the indandione core remain electrophilic centers, susceptible to attack by strong nucleophiles, although this pathway is generally less favored compared to reactions at the exocyclic double bond, which is activated by the conjugated system.

Reactivity of the Pyridinium (B92312) Ylide Moiety

The 2-(1-ethyl-4(1H)-pyridinylidene)- portion of the molecule is a stabilized pyridinium ylide. Pyridinium ylides are defined as neutral, zwitterionic species containing a positively charged nitrogen atom in the pyridine (B92270) ring and an adjacent, negatively charged carbon atom (a carbanion). nih.gov In this compound, the negative charge is delocalized across the C-2 carbon and the two carbonyl oxygen atoms of the indandione moiety, which contributes significantly to the ylide's stability.

The primary reactivity of this moiety stems from the nucleophilic character of the carbanionic center. nih.govlibretexts.org This makes the ylide an excellent reactant towards a wide range of electrophiles. researchgate.net The reactivity of pyridinium ylides has been extensively studied, and they are recognized as important intermediates for the synthesis of complex nitrogen-containing heterocycles. researchgate.netscinito.ai Their role as 1,3-dipoles is particularly significant in cycloaddition reactions. wikipedia.org

Cycloaddition Reactions Involving the Compound

The unique structure of 2-(1-ethyl-4(1H)-pyridinylidene)-1,3-indandione allows it to participate in cycloaddition reactions in two distinct ways: as a 1,3-dipole and as a dipolarophile.

As a 1,3-Dipole: The pyridinium ylide moiety is a classic 1,3-dipole of the azomethine ylide type. wikipedia.orgnih.gov As such, it can undergo [3+2] cycloaddition reactions with various dipolarophiles. These reactions are a powerful method for constructing five-membered heterocyclic rings. wikipedia.org Electron-deficient alkenes and alkynes are particularly effective reaction partners. researchgate.netmdpi.com The reaction with an alkene, for instance, would lead to the formation of a complex, fused pyrrolidine (B122466) ring system. wikipedia.orgrsc.org

As a Dipolarophile: The electron-deficient exocyclic double bond of the ylidene-indandione system can act as a 2π component in cycloaddition reactions. researchgate.net It can react as a dipolarophile with external 1,3-dipoles or as a dienophile in [4+2] Diels-Alder reactions. For example, its reaction with another ylide or a nitrile oxide could yield complex spirocyclic structures. researchgate.net This dual reactivity makes the compound a versatile building block in synthetic organic chemistry.

| Role of Compound | Reactant Type | Example Reactant | Expected Product Type |

|---|---|---|---|

| 1,3-Dipole | Alkene (Dipolarophile) | N-Phenylmaleimide | Fused Tetrahydroindolizine Derivative |

| 1,3-Dipole | Alkyne (Dipolarophile) | Dimethyl Acetylenedicarboxylate | Fused Dihydroindolizine Derivative |

| Dipolarophile | Azomethine Ylide (1,3-Dipole) | Sarcosine-derived ylide | Spiro[indandione-pyrrolidine] |

| Dienophile | Diene | Cyclopentadiene | Fused Norbornene Derivative |

Redox Chemistry and Electrochemical Behavior

The redox behavior of 2-(1-ethyl-4(1H)-pyridinylidene)-1,3-indandione is characterized by the electrochemical properties of both the dihydropyridine-like system and the indandione core.

Oxidation: The 1-ethyl-4(1H)-pyridinylidene moiety is structurally related to 1,4-dihydropyridines. These compounds are known to undergo electrochemical oxidation to form the corresponding aromatic pyridinium cation. researchgate.net This process typically involves a single reversible one-electron oxidation. researchgate.net Therefore, an oxidative wave is expected in the positive potential region of the cyclic voltammogram.

Reduction: The compound possesses two reducible centers. The pyridinium ring can undergo reduction, which often involves the formation of a radical species. researchgate.netrsc.org Studies on N-methyl pyridinium have shown a reduction process that can lead to dimerization. researchgate.net Additionally, the 1,3-indandione moiety is electrochemically active. CV studies of related donor-acceptor type 1,3-indandione derivatives have shown quasi-reversible reduction waves. researchgate.net Therefore, at least one, and possibly two, reduction peaks are expected at negative potentials.

| Process | Affected Moiety | Expected Event | Reference Compound Behavior |

|---|---|---|---|

| Oxidation | Pyridinylidene | Reversible one-electron oxidation to a radical cation | 1,4-Dihydropyridines show facile oxidation researchgate.net |

| Reduction | Pyridinium Ring | One-electron reduction to a neutral radical | N-alkyl pyridinium salts are reducible researchgate.net |

| Reduction | Indandione Core | Quasi-reversible reduction of carbonyls | Substituted indandiones show reduction waves researchgate.net |

Electron transfer is fundamental to the redox chemistry of this molecule. The oxidation of the dihydropyridine-like ring is proposed to proceed via an initial single-electron transfer (SET) to generate a radical cation. researchgate.net This radical cation can then lose a proton and a second electron to yield the fully aromatic pyridinium species.

Reduction processes also involve single-electron transfers. The acceptance of an electron by the pyridinium ring would generate a neutral pyridinyl radical. researchgate.net This highly reactive intermediate could then dimerize or undergo other follow-up reactions. Alternatively, electron transfer to the indandione system would generate a radical anion, with the negative charge delocalized over the dicarbonyl system. The specific pathway taken would depend on the electrochemical potential and the reaction conditions. nih.govrsc.org

Photochemical Transformations and Pathways

The extensive conjugation in 2-(1-ethyl-4(1H)-pyridinylidene)-1,3-indandione suggests it is highly photoactive. Upon absorption of UV-visible light, several reaction pathways are plausible.

Electrocyclization and Rearrangement: A well-documented photochemical reaction of N-iminopyridinium ylides is a 6π-electrocyclization to a diazanorcaradiene intermediate, which then rearranges to a 1,2-diazepine. chimia.chresearchgate.netacs.org By analogy, the carbon-based ylide of the title compound could potentially undergo a similar electrocyclization involving the pyridine ring, leading to novel bicyclic or ring-expanded products.

Photochemical Cycloaddition: The exocyclic double bond can participate in photochemical cycloadditions. For example, [2+2] photocycloadditions are known for conjugated systems and could occur with another molecule of the compound or with a different alkene. nih.govrsc.org Photochemical cycloadditions involving benzene (B151609) and dienes have also been reported, suggesting the aromatic part of the indandione could also be involved. rsc.org

Electron Transfer Processes: Similar to electrochemical processes, photoexcitation can induce electron transfer. The pyridinium ylide moiety can act as an electron donor upon excitation. rsc.org This could lead to the formation of radical ion pairs with a suitable acceptor molecule, initiating radical-based reaction pathways. The photochemistry of sulfur ylides, which can act as electron donors, provides a useful analogy for these potential processes. eurekaselect.com

Derivatization Strategies and Structure Function Relationship Studies of 2 1 Ethyl 4 1h Pyridinylidene 1,3 Indandione Analogs

Substitution Effects on the Indandione Ring System

The 1,3-indandione (B147059) ring system serves as the primary electron-accepting component in 2-(1-ethyl-4(1H)-pyridinylidene)-1,3-indandione analogs. Modifications to this part of the molecule can significantly impact the electronic properties and, consequently, the functionality of the resulting compounds. Strategies for derivatization of the indandione ring primarily involve the introduction of various substituents onto the aromatic part of the indandione moiety.

The introduction of substituents on the indandione ring alters the electron density of the acceptor unit, which in turn affects the intramolecular charge transfer (ICT) characteristics of the molecule. Electron-withdrawing groups, such as halogens or nitro groups, are expected to enhance the electron-accepting nature of the indandione moiety. This strengthening of the acceptor component generally leads to a red-shift in the absorption and emission spectra of the dye, indicating a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Conversely, the introduction of electron-donating groups, such as alkoxy or amino groups, would decrease the electron-accepting strength of the indandione ring, potentially leading to a blue-shift in the spectral properties.

While specific studies on the systematic substitution of the indandione ring in 2-(1-ethyl-4(1H)-pyridinylidene)-1,3-indandione are not extensively documented in publicly available literature, the principles derived from related indandione-based dyes provide a solid foundation for predicting these effects. A hypothetical series of such derivatives and their expected shifts in absorption maxima are presented in the table below.

| Substituent on Indandione Ring | Position | Expected Effect on λmax |

| -Cl | 5 | Bathochromic (Red-shift) |

| -NO2 | 5 | Strong Bathochromic (Red-shift) |

| -OCH3 | 5 | Hypsochromic (Blue-shift) |

| -N(CH3)2 | 5 | Strong Hypsochromic (Blue-shift) |

Modifications to the Pyridinium (B92312) Ring and N-substituent

The length of the N-alkyl chain on the pyridinium ring has been shown to influence the photophysical properties of similar donor-π-acceptor dyes in the aggregated state. While the electronic nature of the donor is primarily determined by the pyridinium ring itself, the steric and conformational effects of the N-substituent can play a significant role. For instance, increasing the length of the N-alkyl chain can affect the molecular packing in the solid state, which in turn can alter the solid-state fluorescence properties. In a series of indene-1,3-dionemethylene-1,4-dihydropyridine derivatives, a general trend of decreasing emission wavelengths was observed with an increase in the N-alkyl chain length. This was attributed to looser molecular stacking due to weaker C-H/π hydrogen bonds for longer alkyl chains.

Furthermore, replacing the N-alkyl group with an N-aryl substituent can significantly alter the electronic properties of the donor part. An N-aryl group can participate in the π-conjugation of the system to a different extent than an N-alkyl group, and its electronic properties can be further tuned by introducing substituents on the aryl ring. A study on pyridinium-substituted fluorophores highlighted the influence of both the nature of the substitution at the pyridinium site (alkyl or aryl) and the position of substitution on the photophysical properties. researchgate.net

| Modification | Expected Effect on Donor Strength | Expected Effect on λmax |

| Increase N-alkyl chain length | Minor electronic effect, significant steric effect | May influence solid-state emission |

| Replace N-ethyl with N-phenyl | Increased π-conjugation, modified donor strength | Dependent on phenyl substitution |

| Add -CH3 to pyridine (B92270) ring (ortho to N) | Increased donor strength | Bathochromic (Red-shift) |

| Add -CN to pyridine ring (ortho to N) | Decreased donor strength | Hypsochromic (Blue-shift) |

Heterocyclic Ring Fusions and Extensions

Fusing additional heterocyclic rings onto the 2-(1-ethyl-4(1H)-pyridinylidene)-1,3-indandione framework is an advanced derivatization strategy to create more complex and rigid molecular architectures with potentially novel properties. This approach can extend the π-conjugation of the system, leading to significant changes in the absorption and emission characteristics, as well as influencing other properties like thermal stability and molecular organization.

Another strategy involves the synthesis of quinoline-fused indandione derivatives. The synthesis of such tetracyclic systems has been reported through various methods, including the Pfitzinger reaction of isatin (B1672199) with substituted phenylacetic acids followed by cyclization. ku.ac.ae These fused systems often exhibit enhanced thermal stability and can possess unique photophysical properties due to their extended and rigidified π-systems.

The fusion of a pyridine ring to the indandione core can also be achieved. For example, unexpected cyclization reactions have been reported to produce 3-(dialkylamino)-1,2-dihydro-9-oxo-9H-indeno[2,1-c]pyridine-4-carbonitrile derivatives. nih.gov Such reactions demonstrate the potential for creating complex, fused heterocyclic systems from indandione-based precursors.

Polymerization and Covalent Functionalization for Materials Integration

The integration of 2-(1-ethyl-4(1H)-pyridinylidene)-1,3-indandione analogs into polymeric materials is a key strategy for the development of functional materials with applications in optics, electronics, and sensing. This can be achieved through either the polymerization of functionalized monomers or the covalent attachment of the dye molecule to a pre-existing polymer or surface.

To prepare polymers containing the pyridinylidene indandione moiety, a polymerizable group, such as a vinyl or acryloyl group, can be introduced into the molecule. This functionalization can be targeted at either the indandione ring or the N-substituent of the pyridinium ring. For example, an N-substituent bearing a vinyl group would allow for the participation of the dye molecule as a comonomer in radical polymerization reactions. ku.ac.ae The copolymerization of such functionalized monomers with other vinyl monomers can lead to the formation of polymers with tailored properties, where the concentration and distribution of the dye units along the polymer chain can be controlled. ku.ac.aeresearchgate.net

Covalent functionalization onto surfaces or existing polymers is another important approach. This can be achieved by introducing a reactive functional group onto the dye molecule that can form a covalent bond with a complementary group on the surface or polymer. For instance, the synthesis of chain-end functionalized polymers allows for the precise placement of reactive groups that can then be used to attach dye molecules. researchgate.net Thiol-ene "click" chemistry is a versatile method for the covalent attachment of molecules to surfaces and polymers. core.ac.uk By introducing a thiol or a vinyl group onto the 2-(1-ethyl-4(1H)-pyridinylidene)-1,3-indandione analog, it could be readily attached to a surface or polymer bearing the corresponding functional group.

Advanced Materials Science Applications of 2 1 Ethyl 4 1h Pyridinylidene 1,3 Indandione and Its Derivatives

Non-linear Optical (NLO) Materials Development

The significant intramolecular charge transfer (ICT) from the donor to the acceptor moiety in 1,3-indandione (B147059) derivatives makes them highly attractive for non-linear optical (NLO) applications. The introduction of electron donors and acceptors into the molecular structure enhances the difference in dipole moment between the ground and excited states, which in turn greatly improves the second- or third-order NLO effects. nih.gov

Two-photon absorption (2PA) is a third-order NLO process where a molecule simultaneously absorbs two photons. This property is crucial for applications like optical limiting, 3D microfabrication, and bio-imaging. Several 1,3-indandione derivatives have been shown to possess strong 2PA characteristics. nih.gov

For instance, a study on two D-π-A type 1,3-indandione derivatives, INB3 and INT3, revealed strong broadband non-linear absorption across the visible and near-infrared regions (650–1100 nm). The 2PA cross-section (σ_TPA_), a measure of the 2PA efficiency, was found to be wavelength-dependent for these compounds. INT3, which incorporates a terthiophene donor group, exhibited a larger 2PA cross-section at 650 nm (σ_TPA_ = 262 GM) compared to INB3. nih.gov The strong NLO response in these molecules is attributed to the efficient transfer of delocalized π-electrons from the donor group to the 1,3-indandione acceptor group. nih.gov

| Compound | Donor Group | Wavelength (nm) | 2PA Cross-Section (σ_TPA_) (GM) |

|---|---|---|---|

| INT3 | Terthiophene | 650 | 262 |

| INT3 | Terthiophene | 700 | 211 |

| INT3 | Terthiophene | 800 | 145 |

| INB3 | Triphenylamine | 650 | 155 |

| INB3 | Triphenylamine | 700 | 150 |

| INB3 | Triphenylamine | 800 | 120 |

Organic Semiconductor and Photoconductive Materials

Organic semiconductors are the active components in a variety of electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The performance of these devices is highly dependent on the charge transport properties of the organic material. The 1,3-indandione moiety is a well-established electron acceptor, and its derivatives are often explored as n-type (electron-transporting) organic semiconductors.

The molecular structure of 2-(1-ethyl-4(1H)-pyridinylidene)-1,3-indandione, with its electron-deficient indandione core and extended π-conjugation, provides the necessary electronic properties for semiconductor behavior. The ability to tune the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) by modifying the donor part of the molecule allows for the optimization of charge injection and transport properties required for specific device architectures. While detailed mobility and photoconductivity data for the title compound are not available, the broader class of 1,3-indandione derivatives is recognized for its potential in organic electronics.

Chemodosimeter and Sensor Development (excluding biological sensing)

Chemodosimeters are molecules that undergo an irreversible chemical reaction with a specific analyte, leading to a detectable change in a physical property, such as color or fluorescence. The reactive nature of the methylene (B1212753) bridge in some 1,3-indandione derivatives, combined with the strong influence of the D-π-A system on their optical properties, makes them suitable candidates for designing chemosensors. For example, the electron-rich double bond could be susceptible to oxidation or addition reactions in the presence of specific analytes, leading to a disruption of the π-conjugation and a clear optical response. While research has often focused on biological sensing, the principles can be extended to detect non-biological species such as metal ions or environmentally relevant anions, although specific examples for 2-(1-ethyl-4(1H)-pyridinylidene)-1,3-indandione are not documented.

Organic Light-Emitting Diode (OLED) and Dye-Sensitized Solar Cell (DSSC) Components

In the field of organic optoelectronics, 1,3-indandione derivatives are being investigated as components in both OLEDs and DSSCs. In OLEDs, they can potentially function as electron-transporting or emissive materials, due to their semiconductor properties and, in some cases, fluorescence.

For Dye-Sensitized Solar Cells (DSSCs), the focus is on using these molecules as organic sensitizers (dyes). The role of the dye is to absorb sunlight and inject an electron into the conduction band of a semiconductor, typically titanium dioxide (TiO₂). The D-π-A structure is ideal for this purpose, where the donor group enhances light absorption, the π-bridge facilitates charge separation, and the acceptor group helps to anchor the dye to the TiO₂ surface and facilitates electron injection. Theoretical studies have highlighted the potential of the 1,3-indandione skeleton to serve as an effective electron-acceptor-cum-anchoring group in designing new organic sensitizers for DSSCs.

Application in pH-Sensitive Systems and Solvatochromic Indicators for Non-Biological Environments

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This effect is particularly pronounced in molecules with a large change in dipole moment between the ground and excited states, a characteristic feature of D-π-A compounds like 2-(1-ethyl-4(1H)-pyridinylidene)-1,3-indandione. The pyridinium (B92312) ylide structure implies a significant charge separation in the ground state, which can be stabilized to different extents by solvents of varying polarity, leading to shifts in the absorption and emission spectra.

A study on a related derivative, a tetraphenylethene (TPE) substituted with a 1,3-indandione (IND) group, demonstrated pronounced solvatochromic behavior. When the solvent was changed from the apolar toluene (B28343) to the highly polar acetonitrile, the emission peak of IND-TPE redshifted by 54 nm, from 543 nm to 597 nm. nih.gov This sensitivity to the local environment makes these compounds excellent candidates for use as probes to determine solvent polarity in non-biological chemical systems.

Furthermore, the nitrogen atom in the pyridinylidene ring could potentially be protonated under acidic conditions, which would drastically alter the electronic structure and, consequently, the optical properties of the molecule. This makes 2-(1-ethyl-4(1H)-pyridinylidene)-1,3-indandione and its derivatives promising candidates for pH-sensitive indicators in non-aqueous or mixed-solvent systems.

| Solvent | Polarity | Emission Peak (nm) |

|---|---|---|

| Toluene | Apolar | 543 |

| Tetrahydrofuran (THF) | Polar Aprotic | 565 |

| Dichloromethane (DCM) | Polar Aprotic | 575 |

| Acetonitrile | Polar Aprotic | 597 |

Conclusion and Future Directions in Research on 2 1 Ethyl 4 1h Pyridinylidene 1,3 Indandione

Summary of Key Academic Contributions

While dedicated research solely focused on 2-(1-ethyl-4(1H)-pyridinylidene)-1,3-indandione is not extensively documented in publicly available literature, its chemical architecture allows for a comprehensive understanding based on the rich academic history of its constituent parts: the 1,3-indandione (B147059) core and the N-alkylpyridinium ylide fragment.

The 1,3-indandione framework is a privileged scaffold in organic and medicinal chemistry. researchgate.netnih.gov Research has extensively documented its synthesis, typically through condensation reactions, and its versatile reactivity. The active methylene (B1212753) group at the 2-position is a key feature, enabling a wide array of chemical transformations. Derivatives of 1,3-indandione have been investigated for a broad spectrum of biological activities, including anticoagulant, anti-inflammatory, and antimicrobial properties. organic-chemistry.org Furthermore, the electron-accepting nature of the 1,3-indandione moiety has led to its incorporation into various functional materials, including dyes and organic semiconductors. nih.gov

On the other hand, N-alkylpyridinium ylides are well-established reactive intermediates in organic synthesis. nih.gov Their generation from the corresponding pyridinium (B92312) salts via deprotonation is a fundamental reaction. These ylides are potent nucleophiles and have been extensively utilized in cycloaddition reactions, particularly [3+2] cycloadditions, to construct complex heterocyclic systems. researchgate.netnih.gov The electronic properties of pyridinium ylides, characterized by a separation of charge, make them intriguing components for creating zwitterionic and betaine-type structures.

The conceptual synthesis of 2-(1-ethyl-4(1H)-pyridinylidene)-1,3-indandione would likely involve the reaction of 1,3-indandione with an N-ethylpyridinium salt under basic conditions. This would generate the pyridinium ylide in situ, which would then react with the acidic C-H bond of the 1,3-indandione. The resulting structure is a stable zwitterion, also known as a betaine, where the negative charge is delocalized over the 1,3-dicarbonyl system and the positive charge resides on the nitrogen atom of the pyridine (B92270) ring.

Key academic contributions relevant to this compound can be summarized in the following table:

| Research Area | Key Findings and Contributions |

| 1,3-Indandione Chemistry | - Established synthetic routes and versatile reactivity of the active methylene group. - Exploration of a wide range of biological activities. organic-chemistry.org - Utilization as an electron acceptor in functional materials. nih.gov |

| Pyridinium Ylide Chemistry | - Methods for in situ generation from pyridinium salts. nih.gov - Extensive use in [3+2] cycloaddition reactions for heterocycle synthesis. researchgate.netnih.gov - Understanding of their nucleophilic character and zwitterionic nature. |

| Zwitterionic Compounds | - Investigation of their unique electronic and photophysical properties. - Application in nonlinear optics and as solvatochromic dyes. |

Unexplored Research Avenues and Challenges

The unique structure of 2-(1-ethyl-4(1H)-pyridinylidene)-1,3-indandione presents a multitude of unexplored research avenues. A primary challenge is the limited availability of experimental data for this specific molecule. Future research should focus on its synthesis, purification, and thorough characterization using modern spectroscopic and crystallographic techniques.

Detailed Synthetic and Mechanistic Studies: While a plausible synthetic route can be proposed, optimizing the reaction conditions to achieve high yields and purity remains a key challenge. Mechanistic studies could provide valuable insights into the formation of the zwitterionic structure and any potential side reactions.

Photophysical and Electrochemical Characterization: A significant unexplored area is the investigation of the compound's photophysical properties. Due to its intramolecular charge-transfer character, it is likely to exhibit interesting absorption and emission properties. A systematic study of its solvatochromism, quantum yield, and excited-state lifetime would be highly valuable. Furthermore, its electrochemical behavior, including its redox potentials, could reveal its potential for applications in organic electronics.

Computational and Theoretical Modeling: In the absence of extensive experimental data, computational studies can provide crucial insights into the molecule's geometry, electronic structure, and spectroscopic properties. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations could predict its absorption and emission spectra, molecular orbitals, and dipole moment, guiding future experimental work.

Exploration of Biological Activity: Given the known biological activities of 1,3-indandione derivatives, a thorough investigation of the biological profile of 2-(1-ethyl-4(1H)-pyridinylidene)-1,3-indandione is warranted. Screening for anticoagulant, anti-inflammatory, antimicrobial, and anticancer activities could uncover potential therapeutic applications.

Potential for Novel Material and Chemical System Development

The inherent properties of 2-(1-ethyl-4(1H)-pyridinylidene)-1,3-indandione make it a promising candidate for the development of novel materials and chemical systems.

Nonlinear Optical (NLO) Materials: The significant intramolecular charge-transfer character, arising from the electron-donating pyridinylidene moiety and the electron-accepting indandione core, suggests that this compound could possess a large second-order nonlinear optical response. This makes it a potential building block for advanced NLO materials used in optoelectronics and photonics.

Solvatochromic Dyes and Sensors: The expected sensitivity of its absorption and emission spectra to the polarity of the surrounding medium could be harnessed for the development of sensitive solvatochromic dyes. These dyes could find applications as probes for monitoring chemical reactions, as sensors for solvent polarity, or in imaging applications.

Organic Electronics: The electron-accepting nature of the 1,3-indandione unit, combined with the charge-carrying capabilities of the pyridinium system, suggests potential for use in organic electronic devices. Its suitability as a component in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic solar cells (OSCs) is an exciting avenue for exploration.

Supramolecular Chemistry and Crystal Engineering: The zwitterionic nature of the molecule provides opportunities for the design of novel supramolecular assemblies through non-covalent interactions such as ion-pairing and π-π stacking. By modifying the substituents on the pyridine ring or the indandione core, it may be possible to control the packing of the molecules in the solid state, leading to materials with tailored properties.

Q & A

Basic Research Questions

Q. What are the key structural and electronic characteristics of 1,3-indandione derivatives, and how do they influence reactivity?

- Methodological Answer : The 1,3-indandione core is a strong electron acceptor due to its conjugated dicarbonyl system. Substituents like the 2-(1-ethyl-4(1H)-pyridinylidene) group introduce electron-donating or withdrawing effects, modulating intramolecular charge transfer (ICT) properties. Structural analysis via X-ray crystallography (e.g., dithiolan-ylidene analogs in ) and computational studies (DFT) are critical for mapping electron density distribution and predicting reactivity. For tautomerization analysis, UV-Vis spectroscopy and NMR can monitor proton shifts, particularly in 2-acyl derivatives .

Q. How can researchers synthesize 1,3-indandione derivatives with pyridinylidene substituents?

- Methodological Answer :

- Route 1 : Use condensation reactions between 1,3-indandione and pyridine-based aldehydes under acidic or basic conditions.

- Route 2 : Employ cross-coupling strategies (e.g., Suzuki-Miyaura) to attach heterocyclic groups.

- Validation : Monitor reaction progress via TLC or HPLC. Purify via column chromatography, and confirm structures using mass spectrometry (HRMS) and / NMR. Similar methodologies are documented for terpyridine synthesis via Mitsunobu reactions .

Q. What safety protocols are essential for handling 1,3-indandione derivatives in the lab?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of vapors/dust.

- First Aid : For skin contact, rinse immediately with water; for eye exposure, irrigate for 15 minutes and seek medical attention .

- Storage : Keep in airtight containers under inert gas (N/Ar) to prevent oxidation.

Advanced Research Questions

Q. How do substituents on the pyridinylidene group affect the photophysical properties of 1,3-indandione derivatives?

- Methodological Answer :

- Experimental Design : Synthesize derivatives with varying substituents (e.g., electron-donating -OCH vs. withdrawing -NO).

- Analysis : Use fluorescence spectroscopy to measure emission wavelengths and quantum yields. Compare ICT efficiency via Stokes shifts. Computational modeling (TD-DFT) can correlate substituent effects with excited-state behavior .

- Example : Pyridinylidene groups with ethyl substituents may enhance planarity, promoting π-conjugation and redshifted absorption .

Q. What mechanistic insights exist for tautomerization in 2-substituted 1,3-indandiones, and how can they be validated experimentally?

- Methodological Answer :

- Mechanism : Intramolecular proton transfer in 2-acyl derivatives is facilitated by hydrogen bonding. Isotopic labeling (/) combined with NMR can track proton migration kinetics.

- Validation : Variable-temperature NMR and IR spectroscopy detect tautomeric equilibrium shifts. X-ray crystallography (as in ) provides static structural snapshots of tautomers.

Q. How can computational chemistry optimize the design of 1,3-indandione-based materials for charge-transfer applications?

- Methodological Answer :

- Modeling Workflow :

Geometry optimization (DFT/B3LYP/6-31G*).

Frontier molecular orbital (FMO) analysis to predict redox potentials.

Molecular dynamics (MD) simulations to assess solid-state packing.

- Case Study : Derivatives with extended π-systems (e.g., fused pyridinylidene groups) show reduced HOMO-LUMO gaps, making them candidates for organic semiconductors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.